![molecular formula C17H21N3O5S B6562590 4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1020453-80-8](/img/structure/B6562590.png)
4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxybenzoyl group, a pyrazole ring, and a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the morpholine ring might influence its solubility and reactivity .Scientific Research Applications
- Pinacol Boronic Esters : 4-(4-methoxybenzoyl)morpholine serves as a valuable building block in organic synthesis. Pinacol boronic esters, derived from this compound, find applications in the construction of complex molecules . These versatile intermediates are essential for creating diverse organic compounds.
- 1,3,5-Triazine 4-Aminobenzoic Acid Derivatives : 4-(4-methoxybenzoyl)morpholine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds show promise as potential antimicrobial agents . Their activity against resistant strains makes them valuable targets for further investigation.
- Application to (−)-Δ8-THC and Cholesterol : 4-(4-methoxybenzoyl)morpholine derivatives have been used in the hydromethylation of (−)-Δ8-THC (a cannabinoid) and cholesterol. This demonstrates their utility in synthetic transformations .
- Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B : The protodeboronation reaction involving pinacol boronic esters derived from 4-(4-methoxybenzoyl)morpholine has been employed in the total synthesis of natural products like δ-®-coniceine and indolizidine 209B . These alkaloids have interesting biological activities.
Organic Synthesis and Building Blocks
Antimicrobial Research
Hydromethylation Reactions
Total Synthesis of Natural Products
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-16(26(22,23)19-7-9-25-10-8-19)13(2)20(18-12)17(21)14-5-4-6-15(11-14)24-3/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDQZLJVDIVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)OC)C)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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